molecular formula C7H5ClN2O3 B13636971 7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one

Cat. No.: B13636971
M. Wt: 200.58 g/mol
InChI Key: PJQBEWLTEHYVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one is a heterocyclic compound that contains a pyridine ring fused with an oxazine ring

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

7-chloro-4-hydroxypyrido[4,3-b][1,4]oxazin-3-one

InChI

InChI=1S/C7H5ClN2O3/c8-6-1-5-4(2-9-6)10(12)7(11)3-13-5/h1-2,12H,3H2

InChI Key

PJQBEWLTEHYVCS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=CN=C(C=C2O1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one typically involves the use of phenols, primary amines, and aldehydes through a Mannich reaction . Another common method involves the condensation of ortho-aminomethylphenol with aldehydes or ketones in the presence of catalysts such as tin(IV) chloride (SnCl4) or methyltrichlorosilane (MeSiCl) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chlorine atom can produce various substituted derivatives.

Scientific Research Applications

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one is unique due to its specific chemical structure, which combines a pyridine ring with an oxazine ring. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Biological Activity

7-Chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one (CAS No. 2731010-90-3) is a heterocyclic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C7H5ClN2O3
  • Molecular Weight : 200.6 g/mol
  • Structure : The compound features a fused ring system containing nitrogen and oxygen atoms, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

Case Studies and Findings

  • Antibacterial Activity : A study evaluated the compound's efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Results showed that it possesses comparable activity to standard antibiotics like ampicillin at certain concentrations .
  • Minimum Inhibitory Concentration (MIC) : The MIC for the compound was determined to be in the range of 100-400 µg/mL against several bacterial strains. This suggests moderate to good antimicrobial activity .
  • Mechanism of Action : The compound is believed to exert its effects by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, although further studies are needed to elucidate the exact mechanisms involved.

Anticancer Activity

The anticancer potential of this compound has also been explored.

Research Insights

  • Cytotoxicity Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against leukemic and colorectal cancer cells, demonstrating significant antiproliferative activity .
  • Cell Cycle Arrest : At higher concentrations (5 × IC50), the compound induced cell cycle arrest in the G0/G1 phase and inhibited DNA/RNA synthesis in cancer cells. This effect is crucial for its potential use as an anticancer agent .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a desirable mechanism for anticancer drugs as it leads to programmed cell death of malignant cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other heterocyclic compounds:

Compound TypeBiological ActivityNotable Features
Indole DerivativesAnticancerSimilar nitrogen-containing structure
Quinazoline DerivativesAnticancerKnown for potent anticancer properties

This comparison highlights the unique position of this compound within a class of compounds known for significant biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.